molecular formula C14H10BrIO4 B14427263 Bis(3-carboxyphenyl)iodanium bromide CAS No. 83031-68-9

Bis(3-carboxyphenyl)iodanium bromide

Cat. No.: B14427263
CAS No.: 83031-68-9
M. Wt: 449.03 g/mol
InChI Key: VTOITNZYALCDDD-UHFFFAOYSA-N
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Description

Bis(3-carboxyphenyl)iodanium bromide: is a hypervalent iodine compound, specifically an iodonium salt. These compounds are known for their unique reactivity and stability, making them valuable in various chemical applications. The structure of this compound consists of two 3-carboxyphenyl groups attached to an iodine atom, with a bromide ion as the counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-carboxyphenyl)iodanium bromide can be synthesized through a one-pot method involving the reaction of iodoarenes with arenes in the presence of an oxidant. Common oxidants used include Oxone (potassium peroxymonosulfate) and sodium perborate . The reaction typically involves the following steps:

    Iodination: The iodoarene is iodinated using an oxidant.

    Oxidation: The iodinated intermediate is further oxidized to form the iodonium salt.

    Coupling: The oxidized intermediate is coupled with an arene to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(3-carboxyphenyl)iodanium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in substitution reactions, the aryl group from the iodonium salt is transferred to the nucleophile, forming arylated products .

Scientific Research Applications

Chemistry: Bis(3-carboxyphenyl)iodanium bromide is used as an arylating agent in organic synthesis.

Biology and Medicine: In biological research, iodonium salts are explored for their potential as imaging agents and in drug development. Their unique reactivity allows for the modification of biomolecules, aiding in the study of biological processes .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role as a photoinitiator in polymerization reactions is particularly noteworthy .

Mechanism of Action

The mechanism of action of bis(3-carboxyphenyl)iodanium bromide involves the transfer of aryl groups to nucleophiles. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic species. The molecular targets and pathways involved include the activation of nucleophiles and the formation of aryl-nucleophile bonds .

Comparison with Similar Compounds

Uniqueness: Bis(3-carboxyphenyl)iodanium bromide is unique due to its specific structure, which allows for selective arylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes .

Properties

CAS No.

83031-68-9

Molecular Formula

C14H10BrIO4

Molecular Weight

449.03 g/mol

IUPAC Name

bis(3-carboxyphenyl)iodanium;bromide

InChI

InChI=1S/C14H9IO4.BrH/c16-13(17)9-3-1-5-11(7-9)15-12-6-2-4-10(8-12)14(18)19;/h1-8H,(H-,16,17,18,19);1H

InChI Key

VTOITNZYALCDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(=O)O)C(=O)O.[Br-]

Origin of Product

United States

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